AL 8697 AL 8697 Potent and selective p38α inhibitor (IC50 = 6 nM). Exhibits 14-fold greater inhibition of p38α compared to p38β; also displays 300-fold selectivity for p38α compared to a panel of 91 kinases. Exhibits anti-inflammatory properties.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0004931
InChI: InChI=1S/C21H21F3N4O/c1-10-13(7-11(8-14(10)22)19(29)25-12-5-6-12)16-15(23)9-28-18(17(16)24)26-27-20(28)21(2,3)4/h7-9,12H,5-6H2,1-4H3,(H,25,29)
SMILES: CC1=C(C=C(C=C1F)C(=O)NC2CC2)C3=C(C4=NN=C(N4C=C3F)C(C)(C)C)F
Molecular Formula: C21H21F3N4O
Molecular Weight: 402.4 g/mol

AL 8697

CAS No.:

VCID: VC0004931

Molecular Formula: C21H21F3N4O

Molecular Weight: 402.4 g/mol

* For research use only. Not for human or veterinary use.

AL 8697 -

Description Potent and selective p38α inhibitor (IC50 = 6 nM). Exhibits 14-fold greater inhibition of p38α compared to p38β; also displays 300-fold selectivity for p38α compared to a panel of 91 kinases. Exhibits anti-inflammatory properties.
Product Name AL 8697
Molecular Formula C21H21F3N4O
Molecular Weight 402.4 g/mol
IUPAC Name 3-(3-tert-butyl-6,8-difluoro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-N-cyclopropyl-5-fluoro-4-methylbenzamide
Standard InChI InChI=1S/C21H21F3N4O/c1-10-13(7-11(8-14(10)22)19(29)25-12-5-6-12)16-15(23)9-28-18(17(16)24)26-27-20(28)21(2,3)4/h7-9,12H,5-6H2,1-4H3,(H,25,29)
Standard InChIKey ZVBTZTQYHOXIBC-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1F)C(=O)NC2CC2)C3=C(C4=NN=C(N4C=C3F)C(C)(C)C)F
Canonical SMILES CC1=C(C=C(C=C1F)C(=O)NC2CC2)C3=C(C4=NN=C(N4C=C3F)C(C)(C)C)F
Synonyms N-Cyclopropyl-3-[3-(1,1-dimethylethyl)-6,8-difluoro-1,2,4-triazolo[4,3-a]pyridin-7-yl]-5-fluoro-4-methylbenzamide
PubChem Compound 25060093
Last Modified Sep 12 2023

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